N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide
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Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been shown to have potent inhibitory effects on various kinases, making it a promising candidate for the treatment of several diseases.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit moderate to good activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. The structure-activity relationship (SAR) studies provide insight into the significance of structural and physicochemical parameters on the antimicrobial effectiveness of these compounds, highlighting the positive contribution of specific substituents that increase hydrophobicity or steric bulk (Desai et al., 2008).
Antibacterial Activity
A series of related compounds have been synthesized using the Gewald reaction and evaluated for their antibacterial activity. These compounds, including 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, have shown to possess antibacterial properties, characterized and screened against various microbial strains (Arora et al., 2013). Another research synthesized novel thiazolidinone and acetidinone derivatives with similar structures, which were also screened for their antimicrobial activity against different micro-organisms, indicating the potential of such compounds in developing new antibacterial agents (Mistry, Desai, & Intwala, 2009).
Molecular Structure Analysis
The structural properties of related N-substituted acetamide derivatives have been extensively studied. For example, research involving the crystal structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed intricate molecular interactions, such as hydrogen bonds and π interactions, contributing to the understanding of their 3-D molecular arrangements. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Boechat et al., 2011).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2OS/c21-18-7-5-16(6-8-18)13-20(24)22-14-19(17-9-12-25-15-17)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEANACPRZNZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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